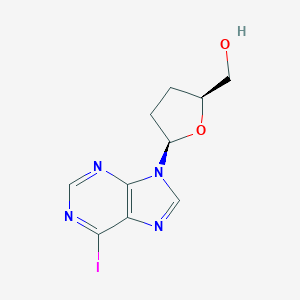
6-Iodo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine, also known as 6-iododeoxyguanosine (6-IdG), is a modified nucleoside that has been the subject of numerous studies due to its potential applications in cancer research.
Scientific Research Applications
6-IdG has been extensively studied for its potential applications in cancer research. It has been shown to induce DNA damage and inhibit DNA replication, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, 6-IdG has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Mechanism Of Action
The mechanism of action of 6-IdG involves the incorporation of the modified nucleoside into DNA during replication. The iodine atom in 6-IdG causes structural changes in the DNA molecule, leading to DNA damage and inhibition of replication. This results in cell cycle arrest and apoptosis in cancer cells.
Biochemical And Physiological Effects
6-IdG has been shown to have both biochemical and physiological effects. Biochemically, it induces DNA damage and inhibits DNA replication. Physiologically, it leads to cell cycle arrest and apoptosis in cancer cells. Additionally, 6-IdG has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Advantages And Limitations For Lab Experiments
One advantage of using 6-IdG in lab experiments is its ability to induce DNA damage and inhibit DNA replication in cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using 6-IdG is its potential toxicity to normal cells. Therefore, it is important to use appropriate dosages and to carefully monitor its effects in lab experiments.
Future Directions
There are several future directions for research on 6-IdG. One area of research is the development of new synthetic methods for producing 6-IdG in higher yields and purity. Another area of research is the exploration of new applications for 6-IdG, such as in the treatment of other diseases besides cancer. Additionally, further studies are needed to better understand the mechanisms of action of 6-IdG and its potential toxicity to normal cells.
Synthesis Methods
The synthesis of 6-IdG involves the iodination of deoxyguanosine using iodine and silver trifluoroacetate. The resulting product is purified using column chromatography to obtain 6-IdG in high yield and purity.
properties
CAS RN |
120503-37-9 |
|---|---|
Product Name |
6-Iodo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine |
Molecular Formula |
C10H11IN4O2 |
Molecular Weight |
346.12 g/mol |
IUPAC Name |
[(2S,5R)-5-(6-iodopurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H11IN4O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h4-7,16H,1-3H2/t6-,7+/m0/s1 |
InChI Key |
OAVOLNUBQURQIX-NKWVEPMBSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=CN=C3I |
SMILES |
C1CC(OC1CO)N2C=NC3=C2N=CN=C3I |
Canonical SMILES |
C1CC(OC1CO)N2C=NC3=C2N=CN=C3I |
Other CAS RN |
120503-37-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




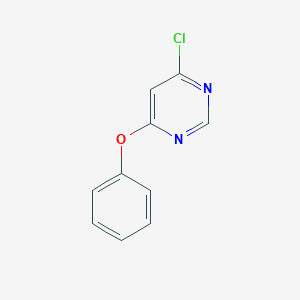


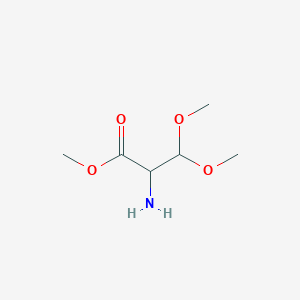
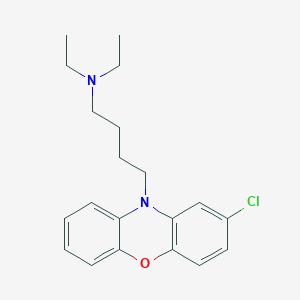
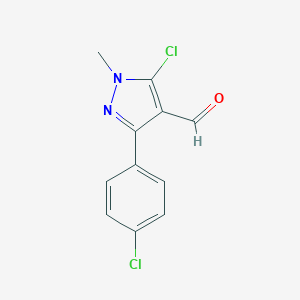



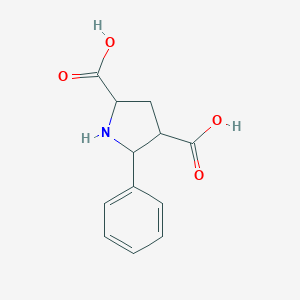
![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B38862.png)
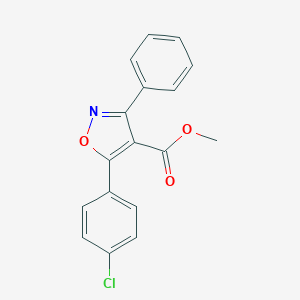
![4-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B38866.png)